molecular formula C10H21NO4 B13784774 Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- CAS No. 68052-21-1

Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-

Cat. No.: B13784774
CAS No.: 68052-21-1
M. Wt: 219.28 g/mol
InChI Key: ISYSXHXTFFZRKN-UHFFFAOYSA-N
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Description

Properties

CAS No.

68052-21-1

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

6-hydroxy-N,N-bis(2-hydroxyethyl)hexanamide

InChI

InChI=1S/C10H21NO4/c12-7-3-1-2-4-10(15)11(5-8-13)6-9-14/h12-14H,1-9H2

InChI Key

ISYSXHXTFFZRKN-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)N(CCO)CCO)CCO

Origin of Product

United States

Preparation Methods

Direct Amidation of Hexanoic Acid with Diethanolamine

  • Procedure: Hexanoic acid is reacted with diethanolamine in a stoichiometric or slight excess amount of diethanolamine.
  • Conditions: The reaction is performed under reflux conditions, typically between 80–120 °C.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or coupling agents like dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid group.
  • Reaction Time: Usually several hours (4–12 hours) to ensure complete conversion.
  • Purification: The crude product is purified by distillation under reduced pressure or by recrystallization, depending on the physical state.

Use of Hexanoyl Chloride Intermediate

  • Procedure: Hexanoyl chloride is synthesized first from hexanoic acid using thionyl chloride or oxalyl chloride.
  • Reaction: Hexanoyl chloride is then reacted with diethanolamine in anhydrous conditions.
  • Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) initially, then allowed to warm to room temperature.
  • Advantages: This method often provides higher yields and cleaner products due to the higher reactivity of the acyl chloride.
  • Purification: Similar purification methods as above.

Analytical Monitoring and Quality Control

Comparative Data Table of Preparation Methods

Parameter Direct Amidation with Hexanoic Acid Amidation via Hexanoyl Chloride Intermediate
Starting Materials Hexanoic acid, Diethanolamine Hexanoyl chloride, Diethanolamine
Reaction Temperature 80–120 °C 0–5 °C initially, then room temperature
Reaction Time 4–12 hours 2–6 hours
Catalyst/Activator Acid catalyst or coupling agent None or base to scavenge HCl
Yield Moderate to good (60–85%) Generally higher (80–95%)
Purity Requires purification Cleaner product, easier purification
Safety Considerations Mildly corrosive, moderate hazard Use of corrosive reagents (acid chlorides)
Scalability Suitable for lab and pilot scale Suitable for industrial scale

Notes on Reaction Mechanism and Optimization

  • The amidation reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid or acid chloride.
  • The presence of hydroxy groups on diethanolamine can lead to potential side reactions such as esterification or polymerization; hence, reaction conditions must be carefully controlled.
  • Use of coupling agents can enhance the activation of the carboxyl group, improving reaction rates and yields.
  • Maintaining anhydrous conditions and inert atmosphere minimizes hydrolysis and oxidation side reactions.

Summary of Key Research Findings

  • The reaction of hexanoic acid derivatives with diethanolamine is the established synthetic route for Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-.
  • Amidation via hexanoyl chloride intermediate offers higher yields and cleaner products but requires handling of more reactive and hazardous reagents.
  • Analytical techniques such as HPLC and NMR are essential for monitoring synthesis and confirming product identity.
  • Reaction parameters such as temperature, pH, and reagent stoichiometry critically influence the yield and purity of the final compound.
  • The compound’s amphiphilic nature, due to the hydroxy and amide groups, requires careful handling to prevent degradation during synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Applications Overview

  • Cosmetic Industry
    • Moisturizing Agent : The compound exhibits excellent moisturizing properties, making it suitable for use in various cosmetic formulations. Its ability to retain moisture can enhance skin hydration and improve product efficacy.
  • Biotechnology
    • Bioconjugation : Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- may be utilized in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This application is crucial for the development of targeted drug delivery systems and biosensors.
  • Pharmaceuticals
    • Drug Formulation : The compound can be employed in drug formulations due to its compatibility with various active pharmaceutical ingredients (APIs). Its properties may enhance the solubility and stability of drugs, leading to improved bioavailability .
  • Polymer Chemistry
    • Synthesis of Biodegradable Polymers : Research indicates that hexanamide derivatives can be incorporated into segmented polyester-amides, resulting in materials that are both functional and environmentally friendly. These polymers exhibit biodegradability, making them suitable for sustainable applications .
  • Analytical Chemistry
    • HPLC Applications : The compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for quality control in pharmaceutical manufacturing. A reverse-phase HPLC method has been developed for its separation and quantification, ensuring compliance with regulatory standards .
  • Moisturizing Efficacy in Cosmetic Formulations
    • A study demonstrated that incorporating hexanamide into a moisturizer significantly improved skin hydration levels over a four-week period compared to control products without the compound. Participants noted enhanced skin texture and reduced dryness.
  • Bioconjugation Efficiency
    • In bioconjugation experiments, hexanamide was successfully used to link antibodies with drug molecules, resulting in targeted delivery systems that showed increased efficacy against specific cancer cell lines in vitro.
  • Polymer Degradation Studies
    • Research on segmented polyester-amides containing hexanamide revealed that these materials exhibited significant degradation under composting conditions within six months, highlighting their potential for environmentally friendly applications.

Mechanism of Action

The mechanism of action of 6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in interactions with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-
  • CAS Number : 29752-80-5 ()
  • Molecular Formula: C₁₀H₂₁NO₄
  • Molecular Weight : 219.28 g/mol

Structural Features: This compound features a hexanamide backbone with two 2-hydroxyethyl groups attached to the nitrogen atom and a hydroxyl group at the 6-position.

The total specific migration limit (SML(T)) for such additives is 1.2 mg/kg of food .

Comparison with Structurally Similar Compounds

Hexanamide Derivatives with Bis(2-ethylhexyl) Substituents

  • Examples: N,N-bis(2-ethylhexyl)-6-bromohexanamide (CAS: N/A; Formula: C₂₂H₄₄BrNO; MW: 418.495 g/mol) N,N-bis(2-ethylhexyl)-6-chlorohexanamide (CAS: N/A; Formula: C₂₂H₄₄ClNO; MW: 374.044 g/mol)
Property Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- Bis(2-ethylhexyl) Derivatives
Hydrophilicity High (due to hydroxyl groups) Low (hydrophobic alkyl chains)
Applications Surfactants, pharmaceuticals Solvent extraction, plasticizers
Safety Concerns Potential respiratory irritation Limited data; likely low toxicity
Regulatory Status EFSA monitoring for migration Not regulated

Key Differences: The bis(2-hydroxyethyl) variant is more water-soluble, whereas bis(2-ethylhexyl) derivatives are lipophilic and used in non-polar media. The latter also exhibit higher molecular weights and stability in organic solvents .

Other Bis(2-hydroxyethyl) Amides

  • Examples :
    • Hexadecanamide, N,N-bis(2-hydroxyethyl)- (CAS: 29752-80-5; MW: 315.45 g/mol)
    • Octanamide, N,N-bis(2-hydroxyethyl)- (CAS: 3077-30-3; MW: 205.27 g/mol)
Property Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- C16 and C8 Analogues
Chain Length C6 C16 (long-chain), C8
Melting Point Likely lower (shorter chain) Higher for C16
Applications Drug delivery, cosmetics Emulsifiers, lubricants

Key Differences :
Longer alkyl chains (e.g., C16) increase hydrophobicity and melting points, broadening their use in industrial lubricants. The C6 variant balances solubility and lipophilicity, favoring biomedical applications .

Thienylmethyl-Substituted Hexanamides

  • Examples: (2S)-2-amino-N,N-bis(2-thienylmethyl)hexanamide (CAS: N/A; MW: ~350 g/mol)
Property Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- Thienylmethyl Derivatives
Functional Groups Hydroxyl, hydroxyethyl Thiophene rings
Reactivity Hydrogen bonding, oxidation-prone Aromatic stability
Applications Surfactants Pharmaceutical intermediates

Key Differences :
Thienylmethyl groups introduce aromaticity and electronic diversity, making these derivatives useful in drug synthesis. In contrast, the hydroxyethyl variant’s polar groups favor solubility in aqueous systems .

N,N-bis(2-hydroxyethyl)alkylamine Hydrochlorides

  • Examples :
    • N,N-bis(2-hydroxyethyl)dodecylamine hydrochloride (CAS: N/A)
Property Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- Alkylamine Hydrochlorides
Ionic Character Neutral Cationic (protonated amine)
Migration Risk Low High (regulated by EFSA)
Applications Non-ionic surfactants Antistatic agents, biocides

Key Differences :
The hydrochloride salts are ionic, enhancing antimicrobial activity but raising migration concerns in packaging materials. The neutral hexanamide derivative poses lower regulatory risks .

Research Findings and Implications

  • Hydration Behavior: Bis(2-ethylhexyl)hexanamide derivatives show significant hydration in non-polar solvents like dodecane, forming stable dimers. This property is absent in hydroxyethyl variants due to their hydrophilic nature .
  • Synthetic Flexibility : Thienylmethyl-substituted hexanamides are synthesized via sulfonylation or carbamate formation, highlighting their utility in modular drug design .
  • Regulatory Trends : EFSA’s focus on bis(2-hydroxyethyl)alkylamines underscores the need for rigorous migration testing in food-contact applications, even for neutral amides .

Biological Activity

Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-, also known by its chemical identifier CAS 302-01-2, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- has the molecular formula C10H21NO4C_{10}H_{21}NO_4 and a molecular weight of approximately 219.29 g/mol. The structural formula can be represented as follows:

  • SMILES : OCCNC(CCCCCO)=O

This compound features multiple hydroxyl groups that enhance its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- is primarily attributed to its ability to interact with cellular components. Its hydroxyl groups may facilitate hydrogen bonding with proteins and nucleic acids, potentially influencing cellular signaling pathways. Research suggests that compounds with similar structures often exhibit properties such as:

  • Anti-inflammatory effects : By modulating cytokine production.
  • Antioxidant activity : Through the scavenging of free radicals.
  • Antimicrobial properties : By disrupting microbial cell membranes.

1. Anti-inflammatory Effects

Studies have shown that Hexanamide derivatives can inhibit pro-inflammatory cytokines in vitro. For instance, a study demonstrated that hexanamide compounds reduced the secretion of TNF-alpha in activated macrophages by approximately 40% at a concentration of 50 μM, indicating significant anti-inflammatory potential.

2. Antioxidant Properties

Research indicates that Hexanamide can scavenge free radicals effectively. In one assay measuring DPPH radical inhibition, Hexanamide exhibited an IC50 value of 25 μM, suggesting strong antioxidant capabilities.

3. Antimicrobial Activity

Hexanamide has been tested against various bacterial strains. In one study, it showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentrationEffect Observed
Anti-inflammatoryMacrophages50 μM40% reduction in TNF-alpha secretion
AntioxidantDPPH Radical25 μMIC50 value indicating scavenging
AntimicrobialStaphylococcus aureus32 μg/mLInhibition observed

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of Hexanamide on human macrophages stimulated with lipopolysaccharides (LPS). The results indicated that treatment with Hexanamide significantly downregulated the expression of inflammatory markers compared to untreated controls.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of Hexanamide using an in vivo model involving oxidative stress induction in rats. The administration of Hexanamide resulted in a marked decrease in malondialdehyde (MDA) levels—a biomarker for oxidative stress—indicating its protective role against oxidative damage.

Q & A

Q. What are the recommended synthetic pathways and characterization techniques for 6-hydroxy-N,N-bis(2-hydroxyethyl)hexanamide?

Answer: The synthesis typically involves amidation of hexanoic acid derivatives followed by hydroxylation or substitution reactions to introduce the hydroxyethyl groups. Key steps include:

  • Amidation: Reaction of hexanoic acid with bis(2-hydroxyethyl)amine under catalytic conditions (e.g., DCC or HATU) to form the amide backbone.
  • Hydroxylation: Selective hydroxylation at the 6-position using oxidizing agents like KMnO₄ or enzymatic methods .

Characterization Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm hydroxyl and amide functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₁₀H₂₁NO₄, theoretical MW: 219.28 g/mol) .
  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (amide C=O stretch) .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

Answer:

  • Solubility Testing: Use shake-flask method in solvents like water, ethanol, DMSO, and hexane. Measure saturation concentration via UV-Vis spectroscopy or HPLC.
  • Stability Studies: Conduct accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor decomposition via LC-MS .

Example Data:

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
Water12.5 ± 0.348 hours (pH 7)
DMSO>100>30 days
Ethanol45.2 ± 1.114 days

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

  • Hazard Identification: Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) under GHS .
  • Protective Measures:
    • Use nitrile gloves, lab coats, and safety goggles.
    • Work in a fume hood to avoid inhalation of aerosols.
    • Store in airtight containers away from light at 4°C .

Advanced Research Questions

Q. How does hydration behavior impact the compound’s reactivity in organic-aqueous biphasic systems?

Answer: Hydration can influence dimerization and hydrogen-bonding networks. Experimental approaches include:

  • Water Distribution Analysis: Measure water uptake in dodecane or toluene using Karl Fischer titration.
  • Isothermal Titration Calorimetry (ITC): Quantify hydration thermodynamics and dimerization constants (e.g., Kd ≈ 10⁻³ M) .

Key Findings:

  • Hydration increases with water activity (a_w), promoting dimer formation via intermolecular H-bonding .

Q. What advanced techniques are used to resolve its crystal structure and intermolecular interactions?

Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs.
    • Example: The compound’s amide group forms N–H···O hydrogen bonds (2.8–3.0 Å) with adjacent molecules, stabilizing the lattice .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .

Crystallographic Data (Example):

ParameterValue
Space GroupTriclinic, P1
Unit Cell Volume512.3 ų
R-factor0.026

Q. How can researchers evaluate its biological activity, such as enzyme inhibition or cellular uptake?

Answer:

  • Enzyme Assays: Test inhibition of lysine deacetylases (KDACs) using fluorogenic substrates (e.g., Boc-Lys-AMC). IC₅₀ values are derived from dose-response curves .
  • Cellular Uptake: Label the compound with a fluorescent tag (e.g., FITC) and quantify internalization via flow cytometry .

Gene Expression Analysis:

  • Microarray/qPCR: Identify upregulated/downregulated genes (e.g., VEGF, HIF-1α) in endothelial cells to assess anti-angiogenic effects .

Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?

Answer:

  • Fluorination: Introduce trifluoromethyl groups to improve metabolic stability (see EPA’s generic name: Polyfluoro-N,N-bis(2-hydroxyethyl)hexanamide) .
  • Prodrug Design: Convert hydroxyl groups to esters or carbonates for controlled release. Hydrolysis studies in simulated physiological conditions (pH 7.4, 37°C) validate stability .

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